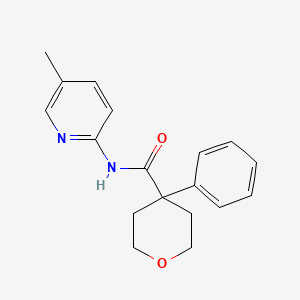
N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-Diphenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide, commonly known as DDC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DDC is a pyrazole derivative, and its chemical structure consists of a pyrazole ring attached to a phenyl group and a carboxamide group. The compound has been extensively studied for its ability to modulate various biological pathways and has shown promising results in preclinical studies.
Mecanismo De Acción
DDC exerts its biological effects by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, DDC can alter the expression of genes involved in various biological processes, including cell growth, differentiation, and apoptosis. DDC has also been shown to inhibit the activity of protein kinase B (Akt), which is a key signaling molecule involved in cell survival and proliferation.
Biochemical and Physiological Effects
DDC has been shown to exhibit various biochemical and physiological effects in cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. In Alzheimer's disease, DDC has been shown to reduce the accumulation of amyloid beta plaques, which can prevent neuronal damage and cognitive decline. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration, which can improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDC has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using DDC in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, the compound has not yet been approved for clinical use, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on DDC. One area of interest is the development of DDC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DDC's effects on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which DDC exerts its biological effects and to identify potential therapeutic targets for the compound.
Métodos De Síntesis
DDC can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylhydrazine, followed by the addition of acetic anhydride and anhydrous sodium acetate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
DDC has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, DDC has been found to prevent the formation of amyloid beta plaques, which are a hallmark of the disease. In Parkinson's disease, DDC has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-17(18(22)19-15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKIIGOMZSOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,1-diphenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)

![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)